4-acetyl-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-acetyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-13-3-7-17(8-4-13)21-12-16(11-19(21)23)20-26(24,25)18-9-5-15(6-10-18)14(2)22/h3-10,16,20H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPKPFMSDCYHND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=CC=C(C=C3)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction using p-tolyl chloride and an appropriate catalyst.
Sulfonamide Formation: The benzenesulfonamide group is introduced through a sulfonation reaction using benzenesulfonyl chloride and a base.
Acetylation: The final step involves the acetylation of the nitrogen atom using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
4-acetyl-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Materials Science: It is explored for its use in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: The compound is used in studies investigating enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-acetyl-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. The exact molecular pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Key Observations :
Enzyme Inhibition
- Antidiabetic Activity: highlights sulfonamide derivatives with β-amino ketone linkers as PTP1B and α-glucosidase inhibitors. The target compound’s acetyl group and pyrrolidinone may similarly modulate enzyme activity, though its efficacy would depend on substituent positioning and steric effects .
- The target compound’s p-tolyl group could mimic aryl interactions in PPRE activation, but this requires experimental validation .
Physicochemical Impact on Bioavailability
- Solubility: The pyrrolidinone’s lactam group may enhance aqueous solubility compared to thiazolidinone derivatives (), which often exhibit poor solubility due to thioxo groups .
Biological Activity
4-acetyl-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound combines various functional groups, including an acetyl group, a pyrrolidine moiety, and a benzenesulfonamide structure, which may influence its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multiple organic reactions:
- Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions involving amino acid derivatives.
- Introduction of the p-Tolyl Group : This is done via Friedel-Crafts alkylation using p-tolyl chloride.
- Sulfonamide Formation : The benzenesulfonamide group is introduced through sulfonation using benzenesulfonyl chloride.
- Acetylation : The final step involves acetylating the nitrogen atom with acetic anhydride or acetyl chloride.
Antimicrobial Properties
Research indicates that compounds similar to 4-acetyl-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzenesulfonamide exhibit significant antimicrobial activity. For instance, compounds derived from benzenesulfonamides have shown effective inhibition against various bacterial strains:
- Minimum Inhibitory Concentrations (MIC) :
Anti-inflammatory Activity
In vivo studies have demonstrated that related compounds exhibit potent anti-inflammatory effects. For example, certain benzenesulfonamides inhibited carrageenan-induced rat paw edema significantly, showing percentages of inhibition ranging from 87% to nearly 95% at varying concentrations .
The biological activity of 4-acetyl-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzenesulfonamide appears to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thus preventing substrate binding and catalysis.
- Receptor Modulation : It may interact with various receptors, modulating their activity and influencing cellular signaling pathways.
Study on Antimicrobial Activity
A study evaluated the antibacterial properties of similar pyrrolidine derivatives, revealing that certain compounds displayed potent activity against both Gram-positive and Gram-negative bacteria. The results highlighted that structural modifications significantly impact biological efficacy, emphasizing the importance of the pyrrolidine ring and substituents like the p-tolyl group in enhancing antimicrobial action .
In Vivo Anti-inflammatory Studies
In another study, related benzenesulfonamides were tested for anti-inflammatory effects in animal models. The results indicated substantial reductions in inflammation markers, suggesting that these compounds could serve as potential therapeutic agents for inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 4-acetyl-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzenesulfonamide?
- Methodological Answer : Synthesis typically involves multi-step routes, with critical optimization of temperature (e.g., 0–5°C for ketone formation), solvent choice (polar aprotic solvents like DMF enhance nucleophilicity), and reaction time. Intermediate purification via column chromatography is essential to isolate the sulfonamide-pyrrolidinone hybrid structure .
Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity?
- Methodological Answer : Use a combination of -/-NMR to verify proton environments (e.g., acetyl and sulfonamide groups) and high-resolution mass spectrometry (HRMS) for molecular ion validation. X-ray crystallography (if crystals are obtainable) provides definitive confirmation of stereochemistry and bond angles .
Q. How should researchers assess the purity of this compound for in vitro assays?
- Methodological Answer : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Purity ≥95% is achievable with gradient elution (acetonitrile/water + 0.1% TFA). Residual solvents should comply with ICH Q3C guidelines, verified via GC-MS .
Q. What solvent systems are recommended for purification and recrystallization?
- Methodological Answer : Dichloromethane/methanol mixtures (9:1 v/v) are effective for column chromatography. For recrystallization, use ethyl acetate/hexane (3:7) to obtain high-purity crystals, monitored by TLC (Rf = 0.3–0.5) .
Advanced Research Questions
Q. How can structural analogs be designed to explore structure-activity relationships (SAR) for biological targets?
- Methodological Answer : Modify the acetyl group (e.g., replace with halogenated or bulkier substituents) or the p-tolyl moiety (e.g., introduce electron-withdrawing groups). Computational docking (AutoDock Vina) using crystal structures of target proteins (e.g., kinases) can prioritize analogs for synthesis .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer : Re-evaluate force field parameters in molecular dynamics simulations (e.g., AMBER vs. CHARMM) and validate with experimental binding assays (SPR or ITC). Adjust solvation models (implicit vs. explicit) to better mimic physiological conditions .
Q. How can low yields in multi-step syntheses be addressed?
- Methodological Answer : Optimize intermediates’ stability by protecting reactive groups (e.g., tert-butyloxycarbonyl for amines). Use continuous flow reactors to improve reaction control and scalability, reducing side-product formation .
Q. What experimental approaches validate the compound’s mechanism of action in cellular pathways?
- Methodological Answer : Combine Western blotting (e.g., phospho-specific antibodies for kinase inhibition) with siRNA knockdown of putative targets. Dose-response curves (IC) and time-course studies clarify dynamic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
